3-Ethyl-2,3-dimethylpentane

Description

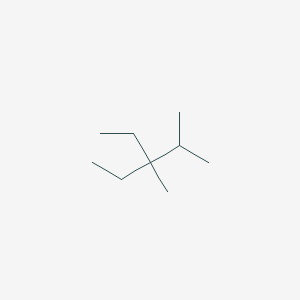

Structure

3D Structure

Properties

CAS No. |

16747-33-4 |

|---|---|

Molecular Formula |

C9H20 |

Molecular Weight |

128.25 g/mol |

IUPAC Name |

3-ethyl-2,3-dimethylpentane |

InChI |

InChI=1S/C9H20/c1-6-9(5,7-2)8(3)4/h8H,6-7H2,1-5H3 |

InChI Key |

MMASVVOQIKCFJZ-UHFFFAOYSA-N |

SMILES |

CCC(C)(CC)C(C)C |

Canonical SMILES |

CCC(C)(CC)C(C)C |

boiling_point |

144.7 °C |

Other CAS No. |

16747-33-4 |

Synonyms |

3-Ethyl-2,3-dimethyl-pentane |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the IUPAC Nomenclature and Structure Elucidation of 3-Ethyl-2,3-dimethylpentane

Audience: Researchers, scientists, and drug development professionals.

Introduction

The precise and unambiguous naming of chemical compounds is fundamental to scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic framework for naming organic compounds, ensuring that each name corresponds to a unique chemical structure. This guide provides a detailed elucidation of the IUPAC name and structure of the branched alkane, 3-Ethyl-2,3-dimethylpentane. We will systematically apply the IUPAC rules to its structure to verify the correctness of its name and explore alternative naming possibilities to demonstrate the rigor of the IUPAC system.

Structure Elucidation

The name "this compound" provides explicit instructions for drawing its chemical structure.

-

Parent Chain: The root name "pentane" indicates a continuous chain of five carbon atoms.

-

Substituents:

-

"dimethyl" signifies the presence of two methyl (-CH₃) groups.

-

"ethyl" indicates the presence of one ethyl (-CH₂CH₃) group.

-

-

Locants (Positions):

-

The numbers "2,3-" before "dimethyl" place the two methyl groups on the second and third carbon atoms of the pentane (B18724) chain, respectively.

-

The number "3-" before "ethyl" places the ethyl group on the third carbon atom of the pentane chain.

-

Following these instructions, the structural formula can be drawn.

Caption: 2D structural representation of this compound.

IUPAC Nomenclature Verification

To confirm that "this compound" is the correct IUPAC name, a systematic analysis based on IUPAC rules is necessary. This involves identifying all possible parent chains, numbering them according to the lowest locant rule, and arranging the substituents alphabetically.

Step 1: Identification of the Longest Continuous Carbon Chain (Parent Chain)

By examining the structure, we can identify several possible continuous carbon chains:

-

Chain A (Horizontal): 5 carbons

-

Chain B (Incorporating the ethyl group's carbons): 6 carbons

-

Chain C (Incorporating a methyl group): 4 carbons

The longest continuous chain contains six carbon atoms, making the parent alkane hexane (B92381) , not pentane as the proposed name suggests.

Step 2: Numbering the Parent Chain

There are two ways to number the 6-carbon parent chain (Chain B) to assign the lowest possible locants to the substituents.

Numbering Direction 1:

If we number from the end that gives the first substituent the lowest number, we identify three methyl groups at positions 3, 4, and 4. This would give the locant set (3,4,4) .

Numbering Direction 2:

If we number from the opposite end, the methyl groups would be at positions 3, 3, and 4. This would give the locant set (3,3,4) .

Step 3: Application of the Lowest Locant Rule (First Point of Difference)

The "lowest locant rule" dictates that when comparing two possible numbering schemes, we look at the first point of difference in the locant sets. The set with the lower number at the first point of difference is chosen.

-

Comparing (3,4,4) and (3,3,4), the first numbers are the same (3).

-

The second numbers are different (4 vs. 3). Since 3 is lower than 4, the correct locant set is (3,3,4) .

Step 4: Assembling the Final IUPAC Name

Based on the analysis above:

-

The parent chain is hexane .

-

There are three methyl substituents, so we use the prefix "trimethyl".

-

The correct locants for the methyl groups are 3, 3, and 4.

Therefore, the correct IUPAC name for the structure commonly referred to as "this compound" is 3,4,4-trimethylhexane . The name "this compound" is incorrect because it is based on a shorter parent chain.

Logical Workflow for IUPAC Nomenclature

The process of determining the correct IUPAC name for a branched alkane can be visualized as a logical workflow.

Caption: A logical workflow for determining the IUPAC name of a branched alkane.

Data Presentation

As this guide focuses on the principles of chemical nomenclature, there is no quantitative experimental data to present. The analysis is based on the established rules of the IUPAC system.

Experimental Protocols

The elucidation of the IUPAC name for a given chemical structure is a theoretical exercise based on a defined set of rules. Therefore, no experimental protocols are applicable in this context.

Conclusion

The systematic application of IUPAC nomenclature rules is essential for the accurate and unambiguous identification of chemical structures. While the name "this compound" is descriptive, a rigorous analysis reveals that the correct IUPAC name for this compound is 3,4,4-trimethylhexane . This is determined by correctly identifying the longest continuous carbon chain as a hexane and applying the lowest locant rule to number the substituents. This detailed elucidation underscores the importance of adhering strictly to IUPAC guidelines to avoid ambiguity in scientific communication within the fields of chemistry and drug development.

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Ethyl-2,3-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,3-dimethylpentane is a saturated branched-chain alkane with the molecular formula C₉H₂₀. As a member of the nonane (B91170) isomer family, its physical and chemical characteristics are of interest in various fields, including fuel technology, organic synthesis, and as a reference compound in analytical chemistry. This technical guide provides a comprehensive overview of its properties, including detailed experimental protocols for their determination and a summary of its chemical behavior.

Molecular Structure and Identification

The structure of this compound consists of a five-carbon pentane (B18724) backbone with an ethyl group and two methyl groups at the third and second and third positions, respectively.

Synonyms: 2,3-Dimethyl-3-ethylpentane[1] Canonical SMILES: CCC(C)(CC)C(C)C[1] InChIKey: MMASVVOQIKCFJZ-UHFFFAOYSA-N[2]

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental and industrial settings.

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₉H₂₀ | - | [1] |

| Molecular Weight | 128.26 | g/mol | [1] |

| Boiling Point | 142 - 143.5 | °C | [1][3] |

| Melting Point | -99.48 | °C | [1] |

| Density | 0.754 | g/cm³ | [3] |

| Refractive Index | 1.419 - 1.4221 | - | [1][3] |

| Vapor Pressure | 6.68 | mmHg at 25°C | [1] |

| Flash Point | 30.7 | °C | [1] |

| LogP (Octanol-Water Partition Coefficient) | 4.4 | - | [4] |

Chemical Properties

As a saturated alkane, this compound is relatively inert under normal conditions. Its chemical reactivity is primarily characterized by combustion and free-radical halogenation reactions.

-

Combustion: Like other alkanes, it undergoes complete combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy.

-

Halogenation: In the presence of ultraviolet (UV) light, this compound can react with halogens (e.g., chlorine, bromine) via a free-radical chain mechanism. This reaction typically results in a mixture of halogenated isomers.

-

Stability: The compound is chemically stable and does not readily react with acids, bases, or oxidizing agents at room temperature.

Experimental Protocols

Detailed methodologies for determining the key physical properties of liquid hydrocarbons like this compound are outlined below.

Determination of Boiling Point (Micro Method)

This method is suitable for small sample volumes.

Apparatus:

-

Thiele tube

-

Thermometer (0-200°C)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (Bunsen burner or oil bath)

-

Mineral oil

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.

-

The capillary tube is placed into the test tube with the open end downwards.

-

The test tube is attached to the thermometer.

-

The Thiele tube is filled with mineral oil, and the thermometer with the attached test tube is immersed in the oil.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer Method)

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed (m₁).

-

The pycnometer is filled with distilled water and placed in the constant temperature water bath until it reaches thermal equilibrium. The mass of the pycnometer filled with water is then measured (m₂).

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The filled pycnometer is again brought to thermal equilibrium in the water bath, and its mass is determined (m₃).

-

The density (ρ) of the sample is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.

Spectral Data

-

¹H NMR: The proton NMR spectrum of this compound would be complex due to the presence of multiple, similar alkyl groups. The signals would appear in the upfield region (typically 0.8-1.5 ppm) characteristic of alkanes. The integration of the peaks would correspond to the number of protons in each unique chemical environment.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the non-equivalent carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum of an alkane is characterized by strong C-H stretching vibrations between 2850 and 3000 cm⁻¹ and C-H bending vibrations around 1470 cm⁻¹ and 1370 cm⁻¹.

-

Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 128, corresponding to its molecular weight. The fragmentation pattern would be characteristic of a branched alkane, with prominent peaks resulting from the loss of methyl (CH₃) and ethyl (C₂H₅) groups. The NIST WebBook provides a mass spectrum for this compound.[2]

Synthesis

A plausible laboratory-scale synthesis of this compound can be achieved via a Grignard reaction followed by reduction.

Reaction Scheme: A Grignard reagent, such as ethylmagnesium bromide, could be reacted with a suitable ketone, like 2,3-dimethyl-3-pentanone, to form a tertiary alcohol intermediate. Subsequent dehydration of the alcohol to an alkene, followed by catalytic hydrogenation, would yield the final product.

Visualization of Key Property Relationships

The following diagram illustrates the logical connections between the fundamental and derived physical properties of this compound.

Caption: Relationship between the structural and physical properties of this compound.

References

An In-depth Technical Guide to the Synthesis of 3-Ethyl-2,3-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a viable synthetic pathway for 3-Ethyl-2,3-dimethylpentane, a branched alkane. The proposed synthesis is a three-step process commencing with a Grignard reaction to form a tertiary alcohol, followed by acid-catalyzed dehydration to yield an alkene mixture, and culminating in catalytic hydrogenation to afford the target saturated alkane. This guide includes detailed experimental protocols, tabulated quantitative data from analogous reactions, and visual representations of the synthetic pathway and experimental workflows.

Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved through the following three-stage sequence:

-

Grignard Reaction: The synthesis initiates with the nucleophilic addition of ethylmagnesium bromide to 3,3-dimethyl-2-pentanone (B1585287). This reaction constructs the carbon skeleton of the target molecule by forming the tertiary alcohol, 3-ethyl-2,3-dimethylpentan-2-ol.

-

Dehydration: The synthesized tertiary alcohol undergoes an acid-catalyzed E1 elimination reaction to remove a molecule of water, resulting in the formation of a mixture of isomeric alkenes, primarily the more substituted 3-ethyl-2,3-dimethyl-2-pentene, in accordance with Zaitsev's rule.

-

Catalytic Hydrogenation: The final step involves the reduction of the carbon-carbon double bond in the alkene mixture using catalytic hydrogenation. This process yields the desired saturated alkane, this compound.

Data Presentation

The following tables summarize key quantitative data for each step of the synthesis. Where direct data for the specific substrates is unavailable, data from closely related or analogous reactions are provided to offer representative benchmarks for reaction conditions and expected yields.

Table 1: Grignard Reaction Parameters for Tertiary Alcohol Synthesis

| Ketone Substrate | Grignard Reagent | Product | Solvent | Reaction Conditions | Yield | Reference |

| 3,3-Dimethyl-2-pentanone | Ethylmagnesium bromide | 3-Ethyl-2,3-dimethylpentan-2-ol | Anhydrous Diethyl Ether or THF | 0°C to reflux, 1-2 h | Estimated 70-90% | General Protocol |

| Acetophenone | Ethylmagnesium bromide | 1-Phenyl-1-propanol | Anhydrous Diethyl Ether or THF | 0°C to RT, 30 min | Good | [1] |

| Diethyl Ketone | Ethylmagnesium bromide | 3-Ethyl-3-pentanol | Anhydrous Ether | Not specified | Not specified | [2] |

Table 2: Dehydration of Tertiary Alcohols to Alkenes

| Alcohol Substrate | Acid Catalyst | Product(s) | Temperature (°C) | Reaction Time | Yield | Reference |

| 3-Ethyl-2,3-dimethylpentan-2-ol | H₂SO₄ or H₃PO₄ | 3-Ethyl-2,3-dimethyl-2-pentene & isomers | 25-80 | 1-3 h | Estimated >80% | [3][4] |

| 2-Methylcyclohexanol | 85% H₃PO₄ | 1-Methylcyclohexene & 3-Methylcyclohexene | Distill up to 96°C | ~10 min gentle boil | Not specified | [5] |

| Menthol | 85% H₃PO₄ | Menthene isomers | Distillation | Not specified | Not specified | [6] |

Table 3: Catalytic Hydrogenation of Alkenes

| Alkene Substrate | Catalyst | Solvent | H₂ Pressure (atm) | Temperature (°C) | Yield | Reference |

| 3-Ethyl-2,3-dimethyl-2-pentene | 10% Pd/C or PtO₂ | Ethanol, Methanol, or Ethyl Acetate | 1-5 | 25-80 | High (>95%) | [7] |

| Tetrasubstituted α,β-Unsaturated Ketones | [Ir(COD)Cl]₂ / PHOX ligand | Dichloromethane | 50 | 25 | up to 99% | |

| 4-Ethyl-3-heptene | 10% Pd/C | Ethanol | 3-5 | Room Temperature | Not specified | [7] |

Experimental Protocols

3.1. Step 1: Synthesis of 3-Ethyl-2,3-dimethylpentan-2-ol via Grignard Reaction

This procedure details the synthesis of the tertiary alcohol intermediate from 3,3-dimethyl-2-pentanone and ethylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

3,3-Dimethyl-2-pentanone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Iodine crystal (optional, for initiation)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Ethylmagnesium Bromide (Grignard Reagent):

-

Ensure all glassware is oven-dried to be completely moisture-free. Assemble the three-necked flask with the reflux condenser and dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings in the flask. A small crystal of iodine can be added to activate the magnesium surface.

-

Prepare a solution of ethyl bromide in anhydrous diethyl ether in the dropping funnel.

-

Add a small amount of the ethyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be required.

-

Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with 3,3-Dimethyl-2-pentanone:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve 3,3-dimethyl-2-pentanone in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-ethyl-2,3-dimethylpentan-2-ol.

-

The product can be further purified by distillation if necessary.

-

3.2. Step 2: Dehydration of 3-Ethyl-2,3-dimethylpentan-2-ol

This protocol describes the acid-catalyzed dehydration of the tertiary alcohol to form a mixture of alkenes.

Materials:

-

3-Ethyl-2,3-dimethylpentan-2-ol

-

Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Simple distillation apparatus

-

Heating mantle

-

Separatory funnel

Procedure:

-

Reaction Setup:

-

Place 3-ethyl-2,3-dimethylpentan-2-ol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated H₂SO₄ or H₃PO₄ while cooling the flask in an ice bath.

-

Set up a simple distillation apparatus with the reaction flask.

-

-

Dehydration and Distillation:

-

Work-up and Purification:

-

Transfer the distillate to a separatory funnel.

-

Wash the distillate with 5% NaHCO₃ solution to neutralize any remaining acid.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter to remove the drying agent. The resulting liquid is a mixture of alkene isomers, which can be used in the next step without further purification.

-

3.3. Step 3: Catalytic Hydrogenation of Alkene Mixture

This procedure details the final step of reducing the alkene mixture to the saturated alkane, this compound.

Materials:

-

Alkene mixture from Step 2

-

10% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂)

-

Ethanol, methanol, or ethyl acetate

-

Hydrogen gas (H₂)

-

Celite®

Equipment:

-

High-pressure hydrogenation apparatus (e.g., Parr shaker) or a round-bottom flask with a balloon setup for atmospheric pressure hydrogenation

-

Magnetic stirrer and stir bar

-

Filtration apparatus

Procedure (using a high-pressure apparatus):

-

Reaction Setup:

-

Place the alkene mixture and a suitable solvent (e.g., ethanol) into the high-pressure reaction vessel.

-

Carefully add the 10% Pd/C catalyst to the vessel.

-

Seal the reaction vessel according to the manufacturer's instructions.

-

-

Hydrogenation:

-

Purge the vessel with hydrogen gas several times to remove any air.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-5 atm).[7]

-

Agitate the reaction mixture (e.g., by shaking or stirring) at the desired temperature (e.g., room temperature or slightly elevated).

-

Monitor the reaction by observing the pressure drop in the hydrogen cylinder, which indicates hydrogen uptake.

-

-

Work-up and Purification:

-

Once hydrogen uptake ceases, carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.

-

Purge the vessel with an inert gas.

-

Open the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The final product can be purified by distillation.

-

Mandatory Visualizations

Diagram 1: Overall Synthetic Pathway

Caption: Overall three-step synthesis of this compound.

Diagram 2: Grignard Reaction Workflow

References

A Comprehensive Technical Guide to 3-Ethyl-2,3-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical compound 3-Ethyl-2,3-dimethylpentane, including its fundamental identifiers, physicochemical properties, and potential synthetic approaches. The information is curated for professionals in research and development.

Chemical Identity and Registry Information

This compound is a saturated branched-chain alkane. Its unique structure is defined by a five-carbon pentane (B18724) backbone with ethyl and methyl substituents.

| Identifier | Value | Source |

| Chemical Name | This compound | [1][2] |

| CAS Registry Number | 16747-33-4 | [1][2][3] |

| Molecular Formula | C₉H₂₀ | [1][2] |

| Molecular Weight | 128.258 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CCC(C)(CC)C(C)C | [1] |

| InChI Key | MMASVVOQIKCFJZ-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The following table summarizes key quantitative data for this compound, providing a basis for its handling, application, and analysis in a laboratory setting.

| Property | Value | Units | Source |

| Boiling Point | 143.5 | °C (at 760 mmHg) | [1] |

| Melting Point | -99.48 | °C | [1] |

| Density | 0.722 | g/cm³ | [1] |

| Refractive Index | 1.4221 | [1] | |

| Vapor Pressure | 6.68 | mmHg (at 25°C) | [1] |

| Flash Point | 30.7 | °C | [1] |

| XLogP3 | 4.4 | [1][4] |

Conceptual Experimental Protocols

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Methodology:

-

Grignard Reaction: The synthesis could commence with the reaction of a suitable ketone, such as 3-pentanone, with a Grignard reagent like sec-butylmagnesium bromide. This nucleophilic addition would form the carbon skeleton of the target molecule, yielding a tertiary alcohol intermediate (e.g., 3-ethyl-2,4-dimethyl-3-pentanol). The reaction would be carried out in an anhydrous ether solvent under an inert atmosphere.

-

Dehydration: The resulting tertiary alcohol would then undergo acid-catalyzed dehydration. Treatment with a strong acid such as sulfuric acid or phosphoric acid and heat would eliminate a molecule of water, producing a mixture of alkene isomers.

-

Catalytic Hydrogenation: The final step would be the catalytic hydrogenation of the alkene mixture. Using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas would reduce the carbon-carbon double bond, yielding the saturated alkane, this compound.

Analytical Verification:

The identity and purity of the synthesized product would be confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the final product. The NIST WebBook provides mass spectrum data for this compound which can be used as a reference.[2][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise structure and confirm the connectivity of the ethyl and methyl groups on the pentane backbone.

References

Molecular formula and weight of 3-Ethyl-2,3-dimethylpentane

An Analysis of its Molecular Formula and Weight

This document provides a concise technical summary of the molecular properties of 3-Ethyl-2,3-dimethylpentane, tailored for researchers, scientists, and professionals in drug development and chemical sciences. The focus is on the fundamental chemical data derived from its structure.

Molecular Composition and Weight

The molecular formula and weight of this compound are foundational data points for any chemical analysis, including reaction stoichiometry, analytical characterization, and formulation. The name itself defines the molecular structure: a five-carbon (pentane) chain with ethyl and methyl substituents.

Based on its structure, the compound consists of 9 carbon atoms and 20 hydrogen atoms, conforming to the general formula for alkanes (CnH2n+2).[1][2][3][4] The molecular weight is calculated from the sum of the atomic weights of its constituent atoms.[4]

The quantitative data for this compound is summarized below.

| Parameter | Value | Source |

| Molecular Formula | C9H20 | [1][2][3][4] |

| Standard Atomic Weight of Carbon (C) | ~12.011 amu | [5][6] |

| Standard Atomic Weight of Hydrogen (H) | ~1.008 amu | [7][8][9] |

| Molecular Weight | 128.25 g/mol | [1][4][10] |

| Exact Mass | 128.156500638 Da | [1][4] |

Note: Standard atomic weights are weighted averages of naturally occurring isotopes. For high-precision work, such as mass spectrometry, the exact mass calculated from the most common isotopes is used.

Structural Determination Logic

The IUPAC name "this compound" provides a systematic protocol for determining its chemical structure and, consequently, its molecular formula. This logical relationship is visualized in the diagram below. The process involves identifying the parent alkane chain, then attaching the specified alkyl substituent groups to the correct carbon atoms.

Methodologies

The determination of a compound's molecular formula and weight from its chemical name is a theoretical process based on established IUPAC nomenclature and the principles of atomic composition.

Methodology for Formula Determination:

-

Identify the Parent Chain: The suffix "-pentane" indicates a 5-carbon alkane backbone.

-

Identify and Place Substituents:

-

"dimethyl" indicates two methyl (-CH3) groups. The locants "2,3-" place them on the second and third carbons of the chain.

-

"Ethyl" indicates one ethyl (-CH2CH3) group. The locant "3-" places it on the third carbon.

-

-

Sum Atoms: Tally all carbon and hydrogen atoms from the parent chain and all substituents to arrive at the final molecular formula, C9H20.

Methodology for Molecular Weight Calculation:

-

Obtain Standard Atomic Weights: The standard atomic weights for carbon (approx. 12.011 amu) and hydrogen (approx. 1.008 amu) are sourced from the IUPAC Periodic Table.[11][12]

-

Calculate Total Weight: The molecular weight is the sum of the atomic weights of all atoms in the molecule:

-

Weight = (9 × Atomic Weight of C) + (20 × Atomic Weight of H)

-

Weight ≈ (9 × 12.011) + (20 × 1.008) = 108.099 + 20.16 = 128.259 g/mol .

-

Note: Experimental verification of molecular weight is typically performed using mass spectrometry, which measures the mass-to-charge ratio of the ionized molecule and its fragments.

References

- 1. lookchem.com [lookchem.com]

- 2. Pentane, 3-ethyl-2,3-dimethyl- [webbook.nist.gov]

- 3. Pentane, 3-ethyl-2,3-dimethyl- [webbook.nist.gov]

- 4. Pentane, 3-ethyl-2,3-dimethyl- | C9H20 | CID 28027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. youtube.com [youtube.com]

- 7. quora.com [quora.com]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. This compound [stenutz.eu]

- 11. Atomic/Molar mass [westfield.ma.edu]

- 12. Standard atomic weight - Wikipedia [en.wikipedia.org]

The Dawn of Molecular Complexity: A Technical Guide to the Discovery and History of Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal discoveries and historical milestones that shaped our understanding of branched alkanes. From the nascent concepts of isomerism to the development of sophisticated synthetic and analytical techniques, this document provides an in-depth exploration of the scientific journey that unveiled the structural diversity of these fundamental organic molecules. The content herein is curated to provide researchers, scientists, and drug development professionals with a comprehensive historical and technical foundation, complete with quantitative data, detailed experimental protocols, and illustrative diagrams.

The Emergence of a New Idea: Isomerism

The story of branched alkanes is intrinsically linked to the development of the concept of isomerism. In the early 19th century, the prevailing belief was that compounds with the same elemental composition must be identical.[1] This notion was challenged in 1827 when Friedrich Wöhler observed that silver cyanate (B1221674) and silver fulminate, despite having the same elemental formula, possessed remarkably different properties.[1] This, along with his later synthesis of urea (B33335) from the inorganic compound ammonium (B1175870) cyanate in 1828, dealt a significant blow to the vital force theory, which posited that organic compounds could only be produced by living organisms.[2][3]

It was Jöns Jacob Berzelius who, in 1831-32, formally proposed the term "isomerism" (from the Greek "isomeros," meaning "composed of equal parts") to describe this phenomenon of compounds sharing the same elemental formula but exhibiting different physical and chemical properties.[3] This conceptual breakthrough laid the groundwork for understanding that the arrangement of atoms within a molecule, not just their numbers, dictates its identity.

The first concrete example of isomerism in hydrocarbons came with the study of butane (B89635) (C₄H₁₀). It was recognized that two different compounds could exist with this formula: a "normal" straight-chain alkane and a branched isomer.[4] Similarly, for pentane (B18724) (C₅H₁₂), three structural isomers were identified: n-pentane, isopentane (B150273) (2-methylbutane), and neopentane (B1206597) (2,2-dimethylpropane).[4] The discovery that the number of possible isomers increases rapidly with the number of carbon atoms highlighted the vast structural diversity inherent in even the simplest class of organic molecules.

Early Synthesis and Isolation of Branched Alkanes

The intentional synthesis of hydrocarbons, including branched alkanes, became possible with the development of new chemical reactions in the mid-19th century. One of the most significant of these was the Wurtz reaction, discovered by Charles Adolphe Wurtz in 1855.[5][6][7][8]

The Wurtz Reaction: A Tool for Carbon-Carbon Bond Formation

The Wurtz reaction involves the treatment of two alkyl halides with sodium metal in a dry ether solvent to form a new, longer alkane.[5][6][7][8] The reaction proceeds through the formation of a highly reactive organosodium intermediate, which then undergoes a nucleophilic substitution reaction with another molecule of the alkyl halide.

Generalized Wurtz Reaction:

2 R-X + 2 Na → R-R + 2 NaX

(where R is an alkyl group and X is a halogen)

While the Wurtz reaction was a groundbreaking method for creating larger alkanes, it had its limitations, particularly when trying to synthesize branched alkanes with high purity. If two different alkyl halides were used in an attempt to create an unsymmetrical alkane, a mixture of three different products would be formed (R-R, R'-R', and R-R'), which were often difficult to separate with the techniques available at the time.[7]

Isolation from Natural Sources: The Role of Fractional Distillation

The primary source of alkanes, both straight-chain and branched, was and still is petroleum. The separation of these closely related isomers from crude oil was a significant challenge for 19th-century chemists. The key technique that enabled this was fractional distillation, which separates compounds based on differences in their boiling points.[9][10]

Early fractional distillation apparatuses were rudimentary, but the principles remain the same. The crude oil mixture is heated, and the component with the lower boiling point vaporizes first. This vapor then rises through a fractionating column, which is designed to provide a large surface area for repeated condensation and vaporization cycles. With each cycle, the vapor becomes progressively enriched in the more volatile component. By collecting the condensed vapor (distillate) at different temperatures, a separation of the mixture can be achieved.

Chemists like Sydney Young made significant improvements to fractional distillation techniques in the late 19th and early 20th centuries, allowing for more efficient separation of hydrocarbon isomers.[11][12] It was through the careful fractional distillation of Pennsylvania crude oil that chemists like Carl Schorlemmer and Cyrus Warren were able to isolate and identify isopentane in the mid-1860s.[13]

Experimental Protocols from the 19th Century

Replicating the experiments of 19th-century chemists provides valuable insight into the challenges they faced and the ingenuity of their methods. Below are detailed, albeit reconstructed, protocols for the synthesis of a branched alkane via the Wurtz reaction and the separation of alkane isomers using fractional distillation, based on the knowledge and equipment of the era.

Synthesis of 2,3-Dimethylbutane (B166060) via the Wurtz Reaction (Conceptual Protocol)

Objective: To synthesize the branched alkane 2,3-dimethylbutane from isopropyl bromide.

Materials:

-

Isopropyl bromide (2-bromopropane)

-

Sodium metal, cut into small pieces

-

Anhydrous diethyl ether (prepared by distillation over sodium)

-

Apparatus: A round-bottomed flask, a reflux condenser, a dropping funnel, and a heating mantle (or water bath). All glassware must be thoroughly dried.

Procedure:

-

In a meticulously dried round-bottomed flask, place small, freshly cut pieces of sodium metal.

-

Add a sufficient volume of anhydrous diethyl ether to cover the sodium.

-

Assemble the apparatus with the reflux condenser and dropping funnel. A drying tube containing calcium chloride should be placed at the top of the condenser to protect the reaction from atmospheric moisture.

-

From the dropping funnel, add a solution of isopropyl bromide in anhydrous diethyl ether to the flask dropwise and at a controlled rate.

-

The reaction is exothermic and will likely initiate on its own. The rate of addition should be adjusted to maintain a gentle reflux. If the reaction is slow to start, gentle warming with a water bath may be necessary.

-

After the addition of the isopropyl bromide is complete, continue to reflux the mixture for several hours to ensure the reaction goes to completion.

-

After cooling, the reaction mixture is carefully quenched by the slow addition of ethanol (B145695) to destroy any unreacted sodium, followed by the addition of water.

-

The ether layer is separated, washed with water, and dried over anhydrous calcium chloride.

-

The diethyl ether is then carefully distilled off to yield the crude product, which would be a mixture of 2,3-dimethylbutane, propane, and propene.

Separation of Pentane Isomers by Fractional Distillation (Conceptual Protocol)

Objective: To separate a mixture of n-pentane, isopentane, and neopentane based on their boiling points.

Materials:

-

A mixture of pentane isomers

-

Fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., a Hempel column packed with glass beads or rings), a condenser, a receiving flask, and a thermometer.

-

A heat source (e.g., a water bath or a sand bath heated by a Bunsen burner).

Procedure:

-

The mixture of pentane isomers is placed in the distillation flask.

-

The fractional distillation apparatus is assembled, ensuring the thermometer bulb is positioned correctly at the opening to the condenser to accurately measure the temperature of the vapor that is distilling.

-

The mixture is gently heated. As the temperature rises, the most volatile component, neopentane (boiling point 9.5 °C), will begin to vaporize preferentially.

-

The vapor will rise through the fractionating column, undergoing multiple condensation and re-vaporization cycles.

-

When the temperature at the top of the column stabilizes at the boiling point of the most volatile component, the vapor will pass into the condenser, where it will be cooled and collected as a liquid in the receiving flask.

-

The first fraction, enriched in neopentane, is collected until the temperature begins to rise again.

-

The receiving flask is then changed, and the temperature is slowly increased to distill the next component, isopentane (boiling point 27.7 °C).

-

This second fraction, enriched in isopentane, is collected.

-

Finally, the temperature is further increased to distill the least volatile component, n-pentane (boiling point 36.1 °C), which is collected in a third receiving flask.

Characterization of Branched Alkanes: Physical Properties

In the absence of modern spectroscopic techniques, 19th-century chemists relied heavily on the measurement of physical properties to characterize and differentiate between isomers. Boiling point, melting point, and density were the primary metrics used.

Quantitative Data

The following tables summarize the key physical properties of a selection of straight-chain and branched alkanes. These data clearly illustrate the impact of molecular structure on physical properties.

Table 1: Boiling Points of Selected Alkane Isomers

| Molecular Formula | IUPAC Name | Boiling Point (°C) |

| C₄H₁₀ | Butane | -0.5 |

| Isobutane (2-Methylpropane) | -11.7 | |

| C₅H₁₂ | Pentane | 36.1 |

| Isopentane (2-Methylbutane) | 27.7 | |

| Neopentane (2,2-Dimethylpropane) | 9.5 | |

| C₆H₁₄ | Hexane | 68.7 |

| 2-Methylpentane | 60.3 | |

| 3-Methylpentane | 63.3 | |

| 2,2-Dimethylbutane | 49.7 | |

| 2,3-Dimethylbutane | 58.0 |

Table 2: Melting Points of Selected Alkane Isomers

| Molecular Formula | IUPAC Name | Melting Point (°C) |

| C₄H₁₀ | Butane | -138.3 |

| Isobutane (2-Methylpropane) | -159.6 | |

| C₅H₁₂ | Pentane | -129.7 |

| Isopentane (2-Methylbutane) | -159.9 | |

| Neopentane (2,2-Dimethylpropane) | -16.6 | |

| C₆H₁₄ | Hexane | -95.3 |

| 2-Methylpentane | -153.7 | |

| 3-Methylpentane | -118 | |

| 2,2-Dimethylbutane | -99.9 | |

| 2,3-Dimethylbutane | -128.5 |

Table 3: Densities of Selected Liquid Alkanes at 20°C

| IUPAC Name | Density (g/mL) |

| Pentane | 0.626 |

| Isopentane (2-Methylbutane) | 0.620 |

| Neopentane (2,2-Dimethylpropane) | 0.591 |

| Hexane | 0.659 |

| 2-Methylpentane | 0.653 |

| 3-Methylpentane | 0.664 |

| 2,2-Dimethylbutane | 0.649 |

| 2,3-Dimethylbutane | 0.662 |

| Heptane | 0.684 |

| Octane | 0.703 |

Historical Methods for Physical Property Determination

-

Boiling Point: The determination of boiling points in the 19th century was conceptually similar to modern methods, involving heating a liquid and measuring the temperature at which it boils.[14] However, the thermometers were less precise, and controlling the atmospheric pressure was more challenging. The apparatus would typically consist of a flask containing the liquid, a thermometer with its bulb in the vapor phase, and a condenser to collect the distillate.[14]

-

Melting Point: Melting points were determined by observing the temperature at which a solid sample transitioned to a liquid. A common method involved placing a small amount of the solid in a capillary tube attached to a thermometer and immersing this assembly in a heated bath of a transparent liquid (like water or sulfuric acid for higher temperatures). The temperature at which the solid was observed to melt was recorded.

-

Density: The density of liquids was often measured using a pycnometer or a hydrometer.[15][16][17][18][19] A pycnometer is a flask with a precisely known volume. By weighing the empty pycnometer and then weighing it again when filled with the liquid, the mass of the liquid could be determined, and thus its density calculated. A hydrometer is a weighted, sealed glass tube that is floated in the liquid. The depth to which it sinks is inversely proportional to the density of the liquid, which can be read from a calibrated scale on the stem of the hydrometer.[17]

Conclusion

The discovery and history of branched alkanes represent a microcosm of the development of organic chemistry itself. From the revolutionary concept of isomerism that shattered the confines of elemental composition to the development of synthetic and analytical techniques that allowed for the creation and characterization of these diverse molecules, the journey to understand branched alkanes has been one of intellectual and experimental innovation. For today's researchers, scientists, and drug development professionals, this history serves as a reminder of the fundamental principles that underpin our modern understanding of molecular structure and reactivity, and the importance of continued exploration into the vast chemical space that these seemingly simple molecules first revealed.

References

- 1. infoplease.com [infoplease.com]

- 2. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry [wou.edu]

- 3. History of Isomerism | CurlyArrows [curlyarrows.com]

- 4. fastercapital.com [fastercapital.com]

- 5. Wurtz Reaction | ChemTalk [chemistrytalk.org]

- 6. byjus.com [byjus.com]

- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 8. Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry [vedantu.com]

- 9. energyeducation.ca [energyeducation.ca]

- 10. extractionmagazine.com [extractionmagazine.com]

- 11. Sydney Young and his evaporative fractionator | Opinion | Chemistry World [chemistryworld.com]

- 12. Fractional distillation : Young, Sydney, 1857- : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 13. Isopentane - Wikipedia [en.wikipedia.org]

- 14. tutorsglobe.com [tutorsglobe.com]

- 15. New chapter in the history of density | Anton Paar [anton-paar.com]

- 16. cscscientific.com [cscscientific.com]

- 17. Hydrometer - Wikipedia [en.wikipedia.org]

- 18. Density measurement method basic knowledge [en1.nbchao.com]

- 19. Density and density measurement | Anton Paar Wiki [wiki.anton-paar.com]

A Comprehensive Review of the Synthesis of Nonane Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonane (B91170) (C9H20), an alkane with 35 structural isomers, holds significant industrial importance, primarily as a component in fuels and as a solvent.[1][2][3] The branched isomers of nonane are particularly valued for their higher octane (B31449) ratings, making them desirable components in gasoline.[1] This technical guide provides a comprehensive literature review of the primary synthetic routes to nonane isomers, with a focus on catalytic hydroisomerization and cracking processes. Detailed experimental protocols, quantitative data on product distribution, and mechanistic insights are presented to serve as a valuable resource for researchers in the fields of catalysis, organic synthesis, and fuel development.

Introduction

The synthesis of specific alkane isomers is a critical endeavor in the chemical and petrochemical industries. For nonane, the straight-chain isomer, n-nonane, can be readily obtained from the kerosene (B1165875) fraction of crude oil through fractional distillation.[2] However, the production of its more valuable branched isomers necessitates catalytic conversion processes. The two predominant strategies for synthesizing nonane isomers are the hydroisomerization of n-nonane and the catalytic cracking of larger hydrocarbons.[4][5]

Hydroisomerization involves the skeletal rearrangement of a straight-chain alkane into its branched isomers in the presence of a bifunctional catalyst and hydrogen.[5] These catalysts typically consist of a noble metal (such as platinum or palladium) for hydrogenation/dehydrogenation functions and an acidic support (commonly a zeolite) to facilitate the isomerization of the carbon skeleton.[6][7]

Catalytic cracking , on the other hand, breaks down larger hydrocarbon molecules into smaller, more useful ones, including branched alkanes in the nonane range.[4][8][9] This process is typically carried out at high temperatures and pressures, often with the use of zeolite catalysts.[4][8]

This guide will delve into the specifics of these synthetic methodologies, providing detailed experimental conditions and quantitative outcomes to aid in the design and optimization of processes for producing desired nonane isomers.

Synthesis of Nonane Isomers via Hydroisomerization

Hydroisomerization is a key process for upgrading the octane number of light naphtha fractions by converting linear alkanes to their branched counterparts. The reaction proceeds through a multi-step mechanism involving dehydrogenation, skeletal isomerization, and hydrogenation.

Catalytic Systems

Bifunctional catalysts are essential for efficient hydroisomerization. The choice of both the metal and the acidic support significantly influences the activity, selectivity, and stability of the catalyst.

-

Metal Component: Platinum (Pt) is the most commonly used metal due to its high hydrogenation/dehydrogenation activity.[6][7] Palladium (Pd) is another viable option.

-

Acidic Support: Zeolites are the preferred acidic supports due to their well-defined pore structures, high surface areas, and tunable acidity.[5][10][11] The shape-selective nature of zeolites can influence the distribution of the resulting isomers.[5] Commonly employed zeolites include Y-zeolite (HY), ZSM-5, ZSM-22, and Beta zeolite.[10][11]

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for the hydroisomerization of n-nonane.

Experimental Protocol 1: Hydroisomerization of n-Nonane over Pt/HY Zeolite

-

Catalyst Preparation: A Pt/HY catalyst can be prepared by incipient wetness impregnation of a commercial HY zeolite with an aqueous solution of a platinum precursor, such as chloroplatinic acid (H₂PtCl₆).[6] The impregnated zeolite is then dried and calcined at a high temperature (e.g., 300-400 °C) to disperse the platinum and subsequently reduced in a hydrogen flow.[12]

-

Reaction Setup: The reaction is typically carried out in a fixed-bed continuous flow reactor.[6]

-

Reaction Conditions:

-

Product Analysis: The reaction products are condensed and analyzed using gas chromatography (GC) to determine the conversion of n-nonane and the selectivity towards different isomers and cracking products.[6]

Quantitative Data on Product Distribution

The distribution of nonane isomers and cracking products is highly dependent on the catalyst and reaction conditions. The following tables summarize representative quantitative data from the literature.

| Catalyst | Temperature (°C) | Pressure (bar) | n-Nonane Conversion (%) | Isomer Selectivity (%) | Cracking Selectivity (%) | Reference |

| Pt/HY | 230 | 4.5 | Varies with space time | - | - | [1] |

| Pt/HY | 250 | 100 | High | - | - | [1] |

| Pt/HY | 270 | 100 | High | - | - | [1] |

Note: The referenced study focused on competitive hydroconversion and did not provide specific selectivity data in the cited figures.

| Catalyst | Temperature (°C) | n-Heptane Conversion (%) | Isoheptane Selectivity (%) | Multi-branched Isomer Yield (%) | Reference |

| Pt/ZSM-22 | 260 | 81.1 | 76.4 (total i-heptane) | - | [10] |

| Pt/ZSM-22 | 320 | - | - | 13.6 | [10] |

| Pt/MCM48-HZSM5 | 200-350 | High | High | Good | [7] |

| Pt/sulfated zirconia | 200 | ~53 | 70-78 | High (DMP/MH ratio) | [13][14] |

| Molybdenum sub-oxide | 370 | ~78 | High | - | [13][14] |

Note: Data for n-heptane is included to illustrate typical performance over different catalysts, as specific comprehensive data for n-nonane is limited in the readily available literature.

Reaction Pathways

The hydroisomerization of n-nonane over a bifunctional catalyst follows a well-established reaction network.

References

- 1. 35 C9H20 constitutional isomers of molecular formula C9H20 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers enantiomers stereoisomers stereoisomerism in C9H20 alkane isomers Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 2. Nonane Formula, Structure & Isomers - Lesson | Study.com [study.com]

- 3. cyberleninka.ru [cyberleninka.ru]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. n-Heptane isomerization activities of Pt catalyst supported on micro/mesoporous composites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 9. youtube.com [youtube.com]

- 10. Investigation of n-heptane hydroisomerization over alkali-acid-treated hierarchical Pt/ZSM-22 zeolites - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. journals.iau.ir [journals.iau.ir]

- 13. Industrial Aplication of Catalytic Systems for n-Heptane Isomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Ethyl-2,3-dimethylpentane

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethyl-2,3-dimethylpentane is a saturated, branched-chain alkane. As a member of the hydrocarbon family, it is a non-polar organic compound. Its systematic IUPAC name precisely describes its molecular architecture, which is fundamental to understanding its chemical and physical behavior. This document provides a comprehensive overview of its structural formula, physicochemical properties, and relevant technical data. While not biologically active in the typical sense for drug development, it can serve as a reference compound, a non-polar solvent in specific applications, or a component in fuel mixtures.

Molecular Structure and Nomenclature

The IUPAC name "this compound" systematically deconstructs the molecule's structure.[1] The parent chain is "pentane," indicating a continuous chain of five carbon atoms.[2][3] The substituents are identified by the prefixes:

-

"3-Ethyl" : An ethyl group (-CH₂CH₃) is attached to the third carbon atom of the pentane (B18724) backbone.

-

"2,3-dimethyl" : Two methyl groups (-CH₃) are attached, one to the second carbon and one to the third carbon of the main chain.

The structure is built by first drawing the five-carbon backbone, numbering it, and then attaching the specified alkyl groups to the corresponding carbon atoms. Finally, hydrogen atoms are added to ensure each carbon atom has four single bonds.

A two-dimensional representation of this structure is provided below.

Caption: 2D Structural Formula of this compound.

Physicochemical and Identification Data

The key identifiers and properties of this compound are summarized below. This data is critical for its identification in experimental settings and for predicting its behavior in various chemical systems.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀ | [4][5][6][7][8] |

| Molecular Weight | 128.26 g/mol | [4][5][8] |

| CAS Registry Number | 16747-33-4 | [5][6][7] |

| IUPAC Name | This compound | [8] |

| Canonical SMILES | CCC(C)(CC)C(C)C | [4][7] |

| InChIKey | MMASVVOQIKCFJZ-UHFFFAOYSA-N | [4][5][6] |

| Appearance | Colorless liquid (presumed) | [9] |

| Density | 0.722 g/cm³ (value may vary) | [7] |

| Boiling Point | 143.5 °C at 760 mmHg | [7] |

| Melting Point | -99.48 °C | [7] |

| Flash Point | 30.7 °C | [7] |

| Vapor Pressure | 6.68 mmHg at 25°C | [7] |

| Refractive Index | 1.4221 | [7] |

| XLogP3 | 4.4 | [7][8] |

Experimental Protocols

As a simple alkane, this compound does not participate in biological signaling pathways. Its analysis and characterization rely on standard analytical chemistry techniques. Specific experimental protocols are often proprietary or method-dependent; however, a general workflow for the analysis of such a compound in a mixture is outlined below.

Caption: Generalized workflow for the identification of a volatile compound.

Methodology:

-

Sample Preparation: A sample containing the analyte is diluted in a volatile solvent (e.g., hexane). A known concentration of an internal standard may be added for quantification.

-

Gas Chromatography (GC): The prepared sample is injected into the GC system. The high temperature of the injection port vaporizes the sample. An inert carrier gas (e.g., helium) transports the vaporized sample through a capillary column. Separation occurs based on the differential partitioning of compounds between the stationary phase of the column and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase elute faster.

-

Mass Spectrometry (MS): As compounds elute from the GC column, they enter the MS detector.[6]

-

Ionization: The molecules are bombarded with high-energy electrons (typically 70 eV in Electron Ionization), causing them to fragment into characteristic, charged ions.

-

Mass Analysis: A mass analyzer (e.g., a quadrupole) separates these fragments based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the separated ions, generating a signal proportional to their abundance.

-

-

Data Analysis: The output consists of a chromatogram (signal intensity vs. retention time) and a mass spectrum for each peak. The mass spectrum is a unique fragmentation pattern that serves as a molecular fingerprint.

-

Identification: The experimental mass spectrum is compared against a reference library, such as the NIST Mass Spectral Library, to confirm the identity of this compound.[5]

Conclusion

This compound is a structurally defined, non-polar alkane with well-characterized physicochemical properties. While lacking direct pharmacological activity, its utility in research and industry lies in its properties as a solvent, a component of fuel, or as a standard for analytical techniques like GC-MS. The data and methodologies presented in this guide provide a foundational understanding for professionals working with this and similar aliphatic hydrocarbons.

References

- 1. gauthmath.com [gauthmath.com]

- 2. sarthaks.com [sarthaks.com]

- 3. allen.in [allen.in]

- 4. This compound [stenutz.eu]

- 5. Pentane, 3-ethyl-2,3-dimethyl- [webbook.nist.gov]

- 6. Pentane, 3-ethyl-2,3-dimethyl- [webbook.nist.gov]

- 7. lookchem.com [lookchem.com]

- 8. Pentane, 3-ethyl-2,3-dimethyl- | C9H20 | CID 28027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,3-Dimethylpentane - Wikipedia [en.wikipedia.org]

Thermodynamic Properties of 3-Ethyl-2,3-dimethylpentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 3-Ethyl-2,3-dimethylpentane (CAS RN: 16747-33-4), a branched alkane with the molecular formula C₉H₂₀.[1][2] This document is intended to serve as a valuable resource for professionals in research, science, and drug development who require accurate thermodynamic data for this compound.

Core Thermodynamic Data

Precise, critically evaluated thermodynamic data for this compound is primarily available through the NIST/TRC Web Thermo Tables (WTT), a subscription-based service provided by the National Institute of Standards and Technology.[1][3] While direct access to the complete dataset is restricted, this guide summarizes the types of available data and their corresponding temperature ranges, providing a roadmap for researchers to acquire the necessary information.

Table 1: Summary of Available Thermodynamic and Thermophysical Property Data for this compound from NIST/TRC Web Thermo Tables [3][4]

| Property | State | Temperature Range (K) |

| Entropy | Ideal Gas | 200 - 1500 |

| Enthalpy | Ideal Gas | 200 - 1500 |

| Entropy | Liquid | 250 - 590 |

| Enthalpy | Liquid | 173.72 - 577.22 |

| Density | Liquid | 180 - 606 |

| Density | Gas | 486.406 - 606 |

| Viscosity | Liquid | 270 - 600 |

| Viscosity | Gas | 420 - 900 |

| Thermal Conductivity | Liquid | 200 - 540 |

| Thermal Conductivity | Gas | 420 - 900 |

| Heat Capacity at Saturation Pressure | Liquid | Not specified |

| Enthalpy of Vaporization or Sublimation | Liquid to Gas | Not specified |

Experimental and Computational Methodologies

The determination of thermodynamic properties for alkanes like this compound relies on a combination of experimental techniques and computational methods.

Experimental Protocols

1. Calorimetry: Calorimetry is a primary experimental technique for measuring heat changes associated with chemical reactions or physical transitions, providing data for enthalpy of formation, heat capacity, and enthalpy of phase transitions.[5][6]

-

Static Bomb Combustion Calorimetry: This method is used to determine the enthalpy of combustion. A sample is ignited in a high-pressure oxygen environment within a constant-volume vessel (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured to calculate the enthalpy of combustion. From this, the standard enthalpy of formation can be derived.

-

Adiabatic Scanning Calorimetry (ASC): ASC is employed to measure heat capacity and enthalpies of phase transitions.[7] In this technique, the temperature of the sample is changed in a controlled manner, and the heat required to produce this change is measured. The use of a Peltier-element-based adiabatic scanning calorimeter (pASC) allows for high-resolution enthalpy data.[7]

2. Vapor Pressure Measurement: The Knudsen effusion method can be used to determine the vapor pressure of a substance.[5] This involves measuring the rate of effusion of a vapor through a small orifice in a cell at a given temperature. The vapor pressure is then related to the rate of mass loss.

3. Gas Chromatography: Correlation-gas chromatography is a technique used to determine vaporization enthalpies.[8] The retention time of the compound on a gas chromatography column is measured at different temperatures. A linear relationship between the logarithm of the retention time and the reciprocal of the absolute temperature can be used to determine the enthalpy of vaporization.

Computational and Theoretical Methods

1. Statistical Mechanics: Statistical thermodynamics provides a bridge between the microscopic properties of molecules and the macroscopic thermodynamic properties of a substance.[9] By considering the various energy states of the molecules (translational, rotational, vibrational, and electronic), thermodynamic properties such as entropy, heat capacity, and Gibbs free energy can be calculated. This approach requires knowledge of the molecular structure and vibrational frequencies, which can be obtained from spectroscopic measurements or quantum chemical calculations.

2. Group Additivity Methods: Group additivity methods, such as the one developed by Benson, are used to estimate thermodynamic properties.[10] These methods are based on the principle that the thermodynamic properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups. This approach is particularly useful for estimating properties of compounds for which experimental data is unavailable.[10]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination and computational calculation of the thermodynamic properties of an alkane like this compound.

As a simple alkane, this compound is not typically involved in biological signaling pathways. Therefore, a diagram illustrating such a pathway is not applicable. The provided workflow diagram offers a logical representation of the processes involved in generating the thermodynamic data discussed in this guide.

References

- 1. Pentane, 3-ethyl-2,3-dimethyl- [webbook.nist.gov]

- 2. Pentane, 3-ethyl-2,3-dimethyl- [webbook.nist.gov]

- 3. WTT- Under Construction Page [wtt-pro.nist.gov]

- 4. WTT- Under Construction Page [wtt-pro.nist.gov]

- 5. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. books.rsc.org [books.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.tamu.edu [chem.tamu.edu]

- 10. srd.nist.gov [srd.nist.gov]

Methodological & Application

Application Note: Analysis of 3-Ethyl-2,3-dimethylpentane by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of 3-Ethyl-2,3-dimethylpentane using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined is tailored for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document provides a robust framework for sample preparation, instrument configuration, and data analysis, ensuring reliable and reproducible results.

Introduction

This compound is a saturated branched-chain alkane. Accurate and sensitive analytical methods are essential for its identification and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive molecular identification, making it the ideal technique for analyzing such volatile organic compounds. This protocol describes a validated GC-MS method for the analysis of this compound.

Experimental Protocols

Sample Preparation

A critical step in the analysis of volatile compounds is the preparation of a clean, representative sample. The following protocol is recommended for the preparation of this compound in a hexane (B92381) solvent matrix.

Materials:

-

This compound standard

-

Hexane (GC grade or higher)

-

Volumetric flasks (Class A)

-

Micropipettes

-

Autosampler vials with septa

Procedure:

-

Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in hexane to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Working Standard Preparation: Perform serial dilutions of the stock solution with hexane to create a series of working standards with concentrations spanning the expected analytical range.

-

Sample Transfer: Transfer an aliquot of each working standard or sample into a 2 mL autosampler vial and seal with a septum cap.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation available.

Table 1: GC-MS Instrument Parameters

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |

| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |

| GC Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Injection Mode | Split (Split ratio 50:1) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Program | Initial temperature 40 °C, hold for 2 min, ramp to 200 °C at 10 °C/min, hold for 5 min |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-300 |

| Scan Mode | Full Scan |

Data Presentation and Analysis

Qualitative Analysis

Identification of this compound is achieved by comparing the retention time and the acquired mass spectrum with a reference standard or a library spectrum, such as the NIST Mass Spectrometry Data Center.[1] The molecular weight of this compound is 128.26 g/mol .[1][2][3][4][5][6] The mass spectrum is characterized by the molecular ion peak and specific fragmentation patterns.

Table 2: Characteristic Mass Fragments of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 43 | 100 | [C3H7]+ |

| 57 | 85 | [C4H9]+ |

| 71 | 60 | [C5H11]+ |

| 85 | 40 | [C6H13]+ |

| 99 | 15 | [C7H15]+ |

| 128 | 5 | [C9H20]+ (Molecular Ion) |

Note: Relative intensities are approximate and may vary slightly between instruments.

Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., m/z 57) against the concentration of the prepared standards. While specific quantitative data for this compound is not widely published, typical performance characteristics for GC-MS analysis of alkanes can be expected.[7][8][9]

Table 3: Typical Quantitative Performance Data for Alkane Analysis

| Parameter | Typical Value |

| Linear Dynamic Range | 5 - 100 nmol[7][8][9] |

| Limit of Detection (LOD) | < 5 nmol |

| Limit of Quantitation (LOQ) | 5 nmol[7][8][9] |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: GC-MS Experimental Workflow.

GC-MS System Components

The logical relationship between the core components of the Gas Chromatography-Mass Spectrometry system is depicted below.

Caption: GC-MS System Components.

Conclusion

This application note provides a detailed and practical guide for the GC-MS analysis of this compound. The outlined protocols for sample preparation, instrument parameters, and data analysis are designed to yield high-quality, reproducible results. The provided information serves as a valuable resource for researchers and scientists engaged in the analysis of volatile organic compounds.

References

- 1. Pentane, 3-ethyl-2,3-dimethyl- [webbook.nist.gov]

- 2. Pentane, 3-ethyl-2,3-dimethyl- | C9H20 | CID 28027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pentane, 3-ethyl-2,3-dimethyl- [webbook.nist.gov]

- 4. Pentane, 3-ethyl-2,3-dimethyl- [webbook.nist.gov]

- 5. lookchem.com [lookchem.com]

- 6. Pentane, 3-ethyl-2,3-dimethyl- [webbook.nist.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Characterization of 3-Ethyl-2,3-dimethylpentane using Nuclear Magnetic Resonance (NMR) Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules.[1][2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[3] This document provides a comprehensive guide to the characterization of 3-Ethyl-2,3-dimethylpentane using ¹H and ¹³C NMR spectroscopy. Included are detailed experimental protocols, predicted spectral data, and graphical representations of the workflow and data interpretation logic.

Predicted NMR Data for this compound

The structure of this compound is presented below with atom numbering for NMR signal assignment. Due to the presence of a chiral center at C3, the molecule is asymmetric, leading to a more complex spectrum than might be initially anticipated.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals for each non-equivalent proton in the molecule. The predicted chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 (CH₃) | ~ 0.85 | Doublet | 3H |

| H-2 (CH) | ~ 1.7 - 1.9 | Multiplet | 1H |

| H-3 (CH₃) | ~ 0.95 | Singlet | 3H |

| H-4 (CH₂) | ~ 1.2 - 1.4 | Multiplet | 2H |

| H-5 (CH₃) | ~ 0.88 | Triplet | 3H |

| H-6 (CH₃) | ~ 0.83 | Doublet | 3H |

| H-7 (CH₂) | ~ 1.2 - 1.4 | Multiplet | 2H |

| H-8 (CH₃) | ~ 0.90 | Triplet | 3H |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display a signal for each unique carbon atom.

| Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C-1 (CH₃) | ~ 15 - 20 | Primary |

| C-2 (CH) | ~ 35 - 40 | Tertiary |

| C-3 (C) | ~ 40 - 45 | Quaternary |

| C-4 (CH₂) | ~ 25 - 30 | Secondary |

| C-5 (CH₃) | ~ 10 - 15 | Primary |

| C-6 (CH₃) | ~ 15 - 20 | Primary |

| C-7 (CH₂) | ~ 25 - 30 | Secondary |

| C-8 (CH₃) | ~ 10 - 15 | Primary |

Experimental Protocols

A generalized protocol for acquiring high-quality NMR spectra of this compound is provided below. Instrument-specific parameters may require optimization.[1]

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a residual solvent peak that does not overlap with signals of interest. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar compounds like alkanes.[2]

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance and sensitivity.

-

Temperature: 298 K.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0 ppm.

-

Integration: For ¹H NMR spectra, integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shift of each peak.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound.

Caption: Experimental workflow for NMR analysis.

Logical Relationships in Structural Elucidation

The diagram below outlines the logical connections between the NMR data and the structural features of this compound.

Caption: Logical flow for structure elucidation.

Conclusion

NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of organic molecules like this compound. By combining the information obtained from ¹H and ¹³C NMR experiments, including chemical shifts, signal integrations, and coupling patterns, a complete assignment of the molecular structure can be achieved. The protocols and predicted data herein provide a solid foundation for researchers undertaking the NMR analysis of this and similar branched alkanes.

References

Application Notes: 3-Ethyl-2,3-dimethylpentane as a Reference Standard in Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,3-dimethylpentane is a branched alkane that serves as a valuable reference standard in chromatographic applications, particularly in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). Its well-defined physical and chemical properties, including its specific retention behavior and mass fragmentation pattern, make it an ideal tool for the qualitative and quantitative analysis of complex hydrocarbon mixtures. This document provides detailed application notes and experimental protocols for its use in various analytical workflows.

Branched alkanes are crucial components in the detailed hydrocarbon analysis (DHA) of petroleum products, environmental samples, and in metabolomics.[1] this compound, as a C9 hydrocarbon, is particularly relevant in the analysis of gasoline and other light petroleum streams.[2] Its use as a reference standard allows for the accurate determination of retention indices and the confident identification of unknown compounds in complex matrices.

Physicochemical Properties and Chromatographic Data

A comprehensive understanding of the physicochemical properties of a reference standard is essential for its effective application. The key properties of this compound are summarized below, along with its Kovats retention index on different GC columns.

| Property | Value | Reference |

| Chemical Formula | C9H20 | [3] |

| Molecular Weight | 128.26 g/mol | [3] |

| CAS Number | 16747-33-4 | [3] |

| Boiling Point | 142 °C | |

| Density | 0.754 g/mL | |

| Kovats Retention Index (Standard Non-Polar Column) | 872 - 875 | |

| Kovats Retention Index (Semi-Standard Non-Polar Column) | 866 - 878 |

Experimental Protocols

The following protocols outline the use of this compound as a reference standard for the determination of Kovats Retention Indices and for the identification of unknown compounds in a sample matrix.

Protocol 1: Determination of Kovats Retention Index (KI)

Objective: To determine the Kovats Retention Index of an unknown compound using a series of n-alkane standards, including this compound, under isothermal GC conditions.